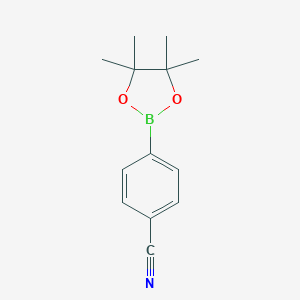

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPDTPGXBZCBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370405 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171364-82-2 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Key Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is an organoboron compound that has emerged as a critical building block in organic synthesis.[1] Its unique structure, featuring a stable pinacol boronic ester and a functional benzonitrile group, makes it a highly versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to researchers in drug discovery and materials science.

The primary utility of this compound lies in its role as a precursor in Suzuki-Miyaura coupling reactions, a powerful method for forging carbon-carbon bonds.[2] This reaction is fundamental to the synthesis of complex organic molecules, including a vast number of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The nitrile moiety (-C≡N) can be further transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, the latter being a significant bioisostere for carboxylic acids in drug design.[4][5][6]

Compound Identification and Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic procedures.

| Property | Value | Reference(s) |

| CAS Number | 171364-82-2 | [1][7][8] |

| Molecular Formula | C₁₃H₁₆BNO₂ | [1][8] |

| Molecular Weight | 229.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(4-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Cyanophenylboronic Acid Pinacol Ester | [1][7] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 94-101 °C | [8][9] |

| Purity | Typically >96-98% (by GC) | [8] |

| Solubility | Soluble in chloroform and methanol (slightly) | [9] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures, which are prevalent in medicinally active compounds. In this reaction, this compound serves as the organoboron partner, reacting with an organohalide in the presence of a palladium catalyst and a base.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura coupling reaction using this compound.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on the specific aryl halide used.

Materials:

-

Aryl halide (e.g., an aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

-

This compound (1.1-1.2 mmol, 1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.5-3 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture like n-propanol/water)[10][11]

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Workflow Diagram:

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[12]

-

Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 10 mL of 4:1 1,4-dioxane/water) via syringe.[11]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[11][12]

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.[10][11]

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL) to remove the base and inorganic byproducts.[10][11]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.[10]

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[11][13]

Safety and Handling

While specific toxicity data is limited, standard laboratory precautions should be observed when handling this compound and its associated reagents.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[7]

-

Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[7]

-

Storage: Keep in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is an indispensable tool for synthetic chemists, particularly those in drug discovery and materials science. Its stability, reliability in Suzuki-Miyaura cross-coupling, and the synthetic versatility of its nitrile handle ensure its continued and widespread use in the creation of novel and complex molecular architectures. The protocols and data presented in this guide offer a foundational resource for the effective application of this key building block in research and development.

References

- 1. This compound | C13H16BNO2 | CID 2734625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | 475250-43-2 [smolecule.com]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 171364-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound, 97% 5 g | Contact Us [thermofisher.com]

- 9. This compound CAS#: 171364-82-2 [chemicalbook.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

Technical Guide: Physical Properties of 4-Cyanophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Cyanophenylboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile reagent in organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and illustrates a key reaction pathway.

Core Physical and Chemical Properties

4-Cyanophenylboronic acid pinacol ester, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is a white to off-white or sometimes light brown crystalline powder. It is an essential building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The physical properties of 4-Cyanophenylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 171364-82-2 | |

| Molecular Formula | C₁₃H₁₆BNO₂ | |

| Molecular Weight | 229.08 g/mol | |

| Appearance | White to brown powder | |

| Melting Point | 95-99 °C | |

| Boiling Point | 345.8 ± 25.0 °C (Predicted) | |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol. |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are crucial for reproducibility and validation in a research setting.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered 4-Cyanophenylboronic acid pinacol ester is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be either an oil bath-based Thiele tube or a modern digital instrument with a heated metal block. The apparatus is equipped with a calibrated thermometer or temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range. For a pure compound, this range is typically narrow.

Solubility Assessment

Determining the solubility of a compound in various solvents is fundamental for its application in reactions and for purification processes.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are chosen for the assessment. For 4-Cyanophenylboronic acid pinacol ester, solvents like chloroform and methanol are relevant.

-

Procedure: A pre-weighed small amount of the compound (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added incrementally.

-

Observation: After each addition of the solvent, the mixture is vigorously agitated. The solubility is observed and can be qualitatively described as soluble, slightly soluble, or insoluble based on visual inspection. For quantitative analysis, the procedure is repeated until the solid is fully dissolved, and the solubility is expressed in terms of mass per volume of solvent.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 4-Cyanophenylboronic acid pinacol ester.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (commonly CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The chemical shifts (δ) in parts per million (ppm), integration of proton signals, and their splitting patterns are analyzed to confirm the molecular structure.

IR (Infrared) Spectroscopy:

-

Sample Preparation (Solid Film Method): A small amount of the solid is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an IR spectrometer. An infrared beam is passed through the sample, and the absorbance at different wavenumbers is recorded.

-

Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C≡N stretch of the nitrile group and B-O bonds.

Logical Relationships and Experimental Workflows

4-Cyanophenylboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following diagram illustrates the catalytic cycle of this reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for understanding the key physical properties and applications of 4-Cyanophenylboronic acid pinacol ester. The provided data and protocols are intended to support the work of researchers and scientists in the field of organic chemistry and drug development.

An In-depth Technical Guide on the Solubility of 4-Cyanophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyanophenylboronic acid pinacol ester, a versatile reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility. This includes qualitative insights from related compounds, detailed experimental protocols for solubility determination, and a structured approach to data presentation.

Qualitative Solubility Profile

A study on phenylboronic acid and its pinacol ester revealed that the pinacol ester shows good solubility in solvents like chloroform and moderate solubility in ethers and ketones, with low solubility in hydrocarbons.[1][2] For phenylboronic acid pinacol ester, the differences in solubility between various organic solvents were observed to be small.[1][2] The highest solubility for the pinacol ester was noted in chloroform, and the lowest was in methylcyclohexane.[1][2] It is reasonable to infer that 4-cyanophenylboronic acid pinacol ester, with its additional polar cyano group, would likely be soluble in polar organic solvents.

General Solubility Expectations:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Expected to be soluble due to the polar nature of both the solvent and the cyano and boronic ester groups.

-

Ethers (e.g., THF, Diethyl ether): Likely to be soluble.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

-

Hydrocarbons (e.g., Hexane, Toluene): Expected to have limited solubility.

-

Water: Likely to be poorly soluble, a common characteristic for many organic compounds of its size and nature.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of 4-cyanophenylboronic acid pinacol ester in various solvents at different temperatures.

Objective: To determine the concentration of a saturated solution of 4-cyanophenylboronic acid pinacol ester in a given solvent at a specific temperature.

Materials:

-

4-Cyanophenylboronic acid pinacol ester (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, toluene, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure: Equilibrium Solubility Method

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-cyanophenylboronic acid pinacol ester to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 4-cyanophenylboronic acid pinacol ester in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / Volume of supernatant taken

-

Data Presentation

Quantitative solubility data should be organized in a clear and structured format to facilitate comparison and analysis.

Table 1: Solubility of 4-Cyanophenylboronic Acid Pinacol Ester in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| 37 | |||

| Ethanol | 25 | ||

| 37 | |||

| Acetone | 25 | ||

| 37 | |||

| Toluene | 25 | ||

| 37 | |||

| Dichloromethane | 25 | ||

| 37 | |||

| Add other solvents as needed |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

This guide provides a foundational framework for researchers and professionals in drug development to approach the solubility assessment of 4-cyanophenylboronic acid pinacol ester. By following the detailed experimental protocols and maintaining a structured approach to data recording, reliable and comparable solubility data can be generated.

References

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Synthesis, Properties, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern organic synthesis. The document details its chemical structure and properties, provides in-depth experimental protocols for its synthesis via Miyaura borylation, and outlines its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Chemical Structure and Identification

This compound, also known as 4-cyanophenylboronic acid pinacol ester, is an aromatic organoboron compound. Its structure features a benzonitrile moiety linked to a pinacol boronate ester. This arrangement makes it an exceptionally versatile reagent in palladium-catalyzed cross-coupling reactions.

Chemical Structure:

The key structural features are the cyano group (-C≡N) on the phenyl ring and the boronic acid pinacol ester group. The pinacol ester provides stability to the boronic acid, rendering the compound air- and moisture-stable, which is a significant advantage over free boronic acids.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is crucial for its identification, handling, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4-Cyanophenylboronic acid pinacol ester, 2-(4-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | TCI Chemicals, Thermo Fisher Scientific |

| CAS Number | 171364-82-2 | PubChem |

| Molecular Formula | C₁₃H₁₆BNO₂ | PubChem |

| Molecular Weight | 229.08 g/mol | PubChem |

| Appearance | White to light yellow or orange crystalline powder | Thermo Fisher Scientific, TCI Chemicals |

| Melting Point | 94-99 °C | Thermo Fisher Scientific |

| Purity | ≥96.0% (GC) | Thermo Fisher Scientific |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.59 (d, J=8.0 Hz, 2H), 7.47-7.45 (d, J=8.0 Hz, 2H), 1.27 (s, 12H) | The Royal Society of Chemistry |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.2, 129.9, 129.3, 126.5, 125.2, 125.1, 122.8, 83.1, 24.5 | The Royal Society of Chemistry |

| ¹¹B NMR (CDCl₃, 128 MHz) | δ 22.29 | PubChem |

| FT-IR (ATR) | Conforms to structure | Thermo Fisher Scientific |

| Mass Spectrometry (GC-MS) | Conforms to structure | PubChem |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Synthesis via Miyaura Borylation

The most common method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 4-bromobenzonitrile with bis(pinacolato)diboron.

Reaction Scheme:

Detailed Protocol:

-

Reagents and Equipment:

-

4-Bromobenzonitrile (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure: a. To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate. b. Add anhydrous 1,4-dioxane to the flask. c. Stir the reaction mixture at 80-90 °C for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. g. Wash the filtrate with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield: 70-90%

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds.

Reaction Scheme:

(where Ar-X is an aryl halide or triflate)

Detailed Protocol for Coupling with 4-Bromoanisole:

-

Reagents and Equipment:

-

This compound (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

-

Toluene or 1,4-dioxane

-

Reaction flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure: a. To a reaction flask under an inert atmosphere, add this compound, 4-bromoanisole, and Pd(PPh₃)₄. b. Add the solvent (toluene or 1,4-dioxane) followed by the aqueous sodium carbonate solution. c. Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 4-12 hours. d. Monitor the reaction progress by TLC or GC-MS. e. After completion, cool the reaction to room temperature. f. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. h. Filter and concentrate the solvent under reduced pressure. i. Purify the resulting biaryl product by column chromatography on silica gel or recrystallization.

Expected Yield: 80-95%

Mandatory Visualizations

Synthesis Workflow: Miyaura Borylation

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile safety and handling

An In-depth Technical Guide to the Safety and Handling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and the information in a substance-specific Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety standards.

Introduction

This compound, also known as 4-cyanophenylboronic acid pinacol ester, is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science research. This guide provides a comprehensive overview of its safety and handling properties based on available data.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 171364-82-2 | [1] |

| Molecular Formula | C13H16BNO2 | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 94-99 °C | [2] |

| Boiling Point | 341.0 ± 25.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [4] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [3] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

GHS Classification

The GHS classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from aggregated GHS information.[1][5]

Hazard Statements and Precautionary Measures

The hazard (H) and precautionary (P) statements associated with this compound are detailed in the following table.

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from multiple safety data sheets.[5][6]

References

- 1. This compound | C13H16BNO2 | CID 2734625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. This compound | 171364-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Navigating the Stability of 4-Cyanophenylboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

4-Cyanophenylboronic acid pinacol ester is a crucial building block in modern medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. However, the stability and appropriate storage of this reagent are critical for ensuring reaction efficiency, reproducibility, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability of 4-Cyanophenylboronic acid pinacol ester, recommended storage conditions, and detailed experimental protocols for its analysis.

Core Concepts: Understanding the Stability of Boronic Esters

Boronic acid pinacol esters, including the 4-cyano derivative, are generally more stable and easier to handle than their corresponding boronic acids. The pinacol group protects the boronic acid moiety from degradation pathways such as dehydration to form boroxines.[1] However, they are susceptible to hydrolysis, which cleaves the boronate ester back to the boronic acid and pinacol.[2] This hydrolysis is a key consideration in the storage and handling of these compounds.

The rate of hydrolysis is influenced by several factors, including:

-

Moisture: The presence of water is the primary driver of hydrolysis.[2]

-

pH: Hydrolysis of phenylboronic pinacol esters is significantly accelerated at physiological pH (around 7.4).[3][4]

-

Electronic Effects: The electronic properties of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as the cyano group in the 4-position, are expected to increase the rate of hydrolysis compared to electron-donating groups.[4]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 4-Cyanophenylboronic acid pinacol ester, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 4°C.[5] | Lower temperatures slow down potential degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Keep in a tightly sealed container. | Prevents ingress of moisture and air. |

| Light Exposure | Protect from light. | While specific photostability data is limited, it is good practice to protect sensitive organic compounds from light to prevent photochemical degradation. |

| Handling | Handle in a dry, well-ventilated area. Use dry solvents and reagents when preparing solutions. | Minimizes exposure to moisture during experimental setup. |

Degradation Pathways

The primary degradation pathway for 4-Cyanophenylboronic acid pinacol ester is hydrolysis. This process involves the cleavage of the B-O bonds of the dioxaborolane ring by water, yielding 4-cyanophenylboronic acid and pinacol.

Caption: Primary degradation pathway of 4-Cyanophenylboronic acid pinacol ester.

Experimental Protocols for Stability Analysis

Accurate analysis of 4-Cyanophenylboronic acid pinacol ester stability requires analytical methods that can distinguish the ester from its degradation products, primarily the corresponding boronic acid. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique. However, care must be taken to avoid on-column hydrolysis, which can lead to inaccurate results.[6][7]

Recommended RP-HPLC Method for Stability Assessment

This protocol is designed to minimize on-column hydrolysis and effectively separate the pinacol ester from its boronic acid.

Instrumentation:

-

HPLC system with a UV detector

-

Autosampler with temperature control

Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters XTerra MS C18, 4.6 x 50 mm, or equivalent low-silanol activity column.[7] |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-0.4 min: 20% B; 0.4-5.4 min: 20% to 80% B; 5.4-7.0 min: 80% B; 7.2-end: 20% B |

| Flow Rate | 1.2 mL/min[7] |

| Column Temperature | 35°C[7] |

| Autosampler Temperature | 4°C[7] |

| Detection Wavelength | 220 nm[7] |

| Injection Volume | 2 µL[7] |

| Diluent | 100% Acetonitrile or Tetrahydrofuran (THF)[7] |

Sample Preparation:

-

Prepare a stock solution of 4-Cyanophenylboronic acid pinacol ester in the chosen diluent (e.g., 1 mg/mL).

-

For stability studies, subject the solid material or solutions to the desired stress conditions (e.g., elevated temperature, humidity, light exposure).

-

At specified time points, withdraw an aliquot and dilute it with the diluent to a suitable concentration for HPLC analysis.

Analysis:

-

Inject the prepared samples onto the HPLC system.

-

Monitor the peak area of the 4-Cyanophenylboronic acid pinacol ester and any degradation products.

-

The percentage of remaining ester can be calculated to assess stability over time.

Caption: Workflow for assessing the stability of 4-Cyanophenylboronic acid pinacol ester.

Conclusion

While 4-Cyanophenylboronic acid pinacol ester offers enhanced stability compared to its corresponding boronic acid, it is susceptible to hydrolysis, a process accelerated by moisture and physiological pH. The presence of the electron-withdrawing cyano group likely increases its susceptibility to hydrolysis. Therefore, strict adherence to recommended storage and handling conditions, including low temperature, inert atmosphere, and exclusion of moisture, is paramount for maintaining its integrity. The provided RP-HPLC protocol offers a reliable method for researchers to assess the stability of their own samples and ensure the quality of this critical reagent in their synthetic endeavors.

References

A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile for Researchers and Drug Development Professionals

An In-depth examination of a key building block in modern medicinal chemistry, this guide provides detailed information on commercial suppliers, experimental protocols, and the mechanistic underpinnings of its application in cross-coupling reactions.

Introduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is a versatile and widely utilized reagent in organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its utility primarily stems from its role as a stable, efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the cyanophenyl moiety and various organic halides or triflates, enabling the construction of complex molecular architectures. The presence of the nitrile group provides a valuable synthetic handle for further functionalization, making it a strategic building block in the synthesis of bioactive molecules and functional materials.

Commercial Availability

A critical aspect for any researcher is the reliable procurement of starting materials. This compound is readily available from a number of reputable chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Lead times are generally within a few business days for in-stock items, but it is always advisable to confirm directly with the supplier.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | ≥97% | 1g, 5g, 25g | ~ |

| Thermo Fisher Scientific (Acros Organics) | 97% | 1g, 5g | ~ |

| TCI Chemicals | >98% (GC) | 1g, 5g, 25g | ~ |

| BLDpharm | 97% | 1g, 5g, 25g, 100g | Contact for quote |

Note: Prices are approximate and subject to change. It is recommended to visit the supplier's website for the most current pricing and availability.

Core Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and other conjugated systems. This compound serves as an excellent coupling partner in these reactions.

Mechanistic Pathway

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.

References

The Ascendancy of Cyanophenylboronic Acid Pinacol Esters in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyanoaryl motif is a cornerstone of modern medicinal chemistry and materials science. Cyanophenylboronic acid pinacol esters have emerged as indispensable reagents for this purpose, offering a unique combination of stability, reactivity, and functional group tolerance. This technical guide provides an in-depth exploration of their synthesis, diverse applications in cross-coupling reactions, and their pivotal role in the development of novel therapeutics and advanced materials.

Properties and Synthesis

Cyanophenylboronic acid pinacol esters are crystalline solids that are generally stable to air and moisture, making them more amenable to storage and handling compared to their corresponding boronic acids. The pinacolato ligand enhances the stability of the boronic acid moiety, preventing premature decomposition and trimerization to boroxines.

General Synthesis of Cyanophenylboronic Acid Pinacol Esters

The most common method for the synthesis of cyanophenylboronic acid pinacol esters involves the esterification of the corresponding cyanophenylboronic acid with pinacol.

Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid Pinacol Ester

To a solution of 4-cyanophenylboronic acid (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, is added pinacol (1.1-1.2 equivalents). The reaction mixture is stirred at room temperature, typically overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-cyanophenylboronic acid pinacol ester.

Applications in Cross-Coupling Reactions

Cyanophenylboronic acid pinacol esters are versatile coupling partners in a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. Cyanophenylboronic acid pinacol esters readily participate in these reactions, coupling with a broad range of aryl, heteroaryl, and vinyl halides or triflates.

// Nodes "Pd(0)L2" [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-X" [label="Ar-X\n(Aryl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)L2-X" [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="NC-Ar'-Bpin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Base" [label="Base\n(e.g., K2CO3, CsF)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)L2-Ar'-CN" [label="Ar-Pd(II)L2-Ar'-CN", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Ar'-CN" [label="Ar-Ar'-CN\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Ar-X" -> "Oxidative_Addition" [color="#4285F4"]; "Pd(0)L2" -> "Oxidative_Addition" [color="#4285F4"]; "Oxidative_Addition" -> "Ar-Pd(II)L2-X" [color="#4285F4"]; "Cyanophenyl-Bpin" -> "Transmetalation" [color="#EA4335"]; "Base" -> "Transmetalation" [color="#EA4335"]; "Ar-Pd(II)L2-X" -> "Transmetalation" [color="#EA4335"]; "Transmetalation" -> "Ar-Pd(II)L2-Ar'-CN" [color="#EA4335"]; "Ar-Pd(II)L2-Ar'-CN" -> "Reductive_Elimination" [color="#FBBC05"]; "Reductive_Elimination" -> "Ar-Ar'-CN" [color="#FBBC05"]; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration", color="#FBBC05", style=dashed]; } .dot Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Table 1: Suzuki-Miyaura Coupling of Cyanophenylboronic Acid Pinacol Esters with Aryl Halides

| Entry | Aryl Halide | Cyanophenylboronic Acid Pinacol Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | 4-Cyanophenylboronic acid pinacol ester | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 95 |

| 2 | 2-Chloropyridine | 3-Cyanophenylboronic acid pinacol ester | Pd2(dba)3 (1) | XPhos (2) | CsF | Dioxane | 110 | 88 |

| 3 | 1-Iodonaphthalene | 2-Cyanophenylboronic acid pinacol ester | Pd(PPh3)4 (3) | - | Na2CO3 | DME/H2O | 90 | 92 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of the aryl halide (1.0 mmol), cyanophenylboronic acid pinacol ester (1.2 mmol), palladium catalyst, and ligand in a suitable solvent, is added the base. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Chan-Evans-Lam (CEL) Amination

The Chan-Evans-Lam amination is a copper-catalyzed method for the formation of C-N bonds. While the coupling of aryl boronic acid pinacol esters with amines has been historically challenging, recent developments have provided efficient protocols.

// Nodes "Cu(II)" [label="Cu(II) Source\n(e.g., Cu(OAc)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Amine" [label="R2NH\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Coordination1" [label="Coordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cu-Amine" [label="[Cu(II)-NR2]+", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="NC-Ar-Bpin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cu-Aryl" [label="[NC-Ar-Cu(II)-NR2]", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Coupled_Product" [label="NC-Ar-NR2\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cu(0)" [label="Cu(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidation" [label="Oxidation\n(by O2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges "Cu(II)" -> "Coordination1" [color="#4285F4"]; "Amine" -> "Coordination1" [color="#4285F4"]; "Coordination1" -> "Cu-Amine" [color="#4285F4"]; "Cu-Amine" -> "Transmetalation" [color="#EA4335"]; "Cyanophenyl-Bpin" -> "Transmetalation" [color="#EA4335"]; "Transmetalation" -> "Cu-Aryl" [color="#EA4335"]; "Cu-Aryl" -> "Reductive_Elimination" [color="#FBBC05"]; "Reductive_Elimination" -> "Coupled_Product" [color="#FBBC05"]; "Reductive_Elimination" -> "Cu(0)" [color="#FBBC05"]; "Cu(0)" -> "Oxidation" [label="Catalyst\nRegeneration", color="#34A853", style=dashed]; "Oxidation" -> "Cu(II)" [color="#34A853", style=dashed]; } .dot Figure 2: Catalytic cycle of the Chan-Evans-Lam amination.

Table 2: Chan-Evans-Lam Amination of Cyanophenylboronic Acid Pinacol Esters with Amines

| Entry | Amine | Cyanophenylboronic Acid Pinacol Ester | Copper Source (equiv.) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | 4-Cyanophenylboronic acid pinacol ester | Cu(OAc)2 (1.0) | Pyridine | CH2Cl2 | RT | 85 |

| 2 | Morpholine | 3-Cyanophenylboronic acid pinacol ester | Cu(OAc)2 (1.0) | Et3N | MeCN | 60 | 78 |

| 3 | Indole | 2-Cyanophenylboronic acid pinacol ester | CuI (0.1) | Cs2CO3 | Dioxane | 110 | 72 |

Experimental Protocol: General Procedure for Chan-Evans-Lam Amination

A mixture of the amine (1.0 mmol), cyanophenylboronic acid pinacol ester (1.5 mmol), copper salt, and a base in a suitable solvent is stirred at the indicated temperature, often under an atmosphere of air or oxygen. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-arylated product.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Cyanophenylboronic acid pinacol esters can be activated via single-electron transfer (SET) to generate aryl radicals, which can then participate in various coupling reactions. The presence of a Lewis base has been shown to be crucial for the activation of the boronic ester.

// Nodes "PC" [label="Photocatalyst\n(e.g., Ir(ppy)3)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Light" [label="Visible Light\n(hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PC" [label="PC", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="NC-Ar-Bpin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Lewis_Base" [label="Lewis Base\n(e.g., quinuclidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Adduct" [label="[NC-Ar-Bpin(LB)]", fillcolor="#F1F3F4", fontcolor="#202124"]; "SET" [label="Single Electron\nTransfer (SET)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Radical_Cation" [label="[NC-Ar-Bpin(LB)]•+", fillcolor="#F1F3F4", fontcolor="#202124"]; "PC_reduced" [label="PC•-", fillcolor="#F1F3F4", fontcolor="#202124"]; "Fragmentation" [label="Fragmentation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Aryl_Radical" [label="NC-Ar•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Coupling_Partner" [label="Coupling Partner\n(e.g., Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Radical_Addition" [label="Radical\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate_Radical" [label="[NC-Ar-Partner]•", fillcolor="#F1F3F4", fontcolor="#202124"]; "SET2" [label="SET", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "PC" -> "Light" [color="#4285F4"]; "Light" -> "PC" [color="#4285F4"]; "Cyanophenyl-Bpin" -> "Adduct" [color="#EA4335"]; "Lewis_Base" -> "Adduct" [color="#EA4335"]; "PC" -> "SET" [color="#4285F4"]; "Adduct" -> "SET" [color="#4285F4"]; "SET" -> "Radical_Cation" [color="#4285F4"]; "SET" -> "PC_reduced" [color="#4285F4"]; "Radical_Cation" -> "Fragmentation" [color="#EA4335"]; "Fragmentation" -> "Aryl_Radical" [color="#EA4335"]; "Aryl_Radical" -> "Radical_Addition" [color="#FBBC05"]; "Coupling_Partner" -> "Radical_Addition" [color="#FBBC05"]; "Radical_Addition" -> "Intermediate_Radical" [color="#FBBC05"]; "Intermediate_Radical" -> "SET2" [color="#34A853"]; "PC_reduced" -> "SET2" [color="#34A853"]; "SET2" -> "Product" [color="#34A853"]; "SET2" -> "PC" [label="Catalyst\nRegeneration", style=dashed, color="#34A853"]; } .dot Figure 3: General mechanistic pathway for photoredox-catalyzed reactions.

Table 3: Photoredox-Catalyzed C-C Coupling using Cyanophenylboronic Acid Pinacol Esters

| Entry | Coupling Partner | Cyanophenylboronic Acid Pinacol Ester | Photocatalyst (mol%) | Lewis Base (mol%) | Solvent | Light Source | Yield (%) |

| 1 | Acrylonitrile | 4-Cyanophenylboronic acid pinacol ester | Ir(ppy)3 (1) | Quinuclidine (10) | DMSO | Blue LED | 82 |

| 2 | Styrene | 3-Cyanophenylboronic acid pinacol ester | Ru(bpy)3Cl2 (2) | DBU (10) | MeCN | White LED | 75 |

| 3 | Methyl Methacrylate | 2-Cyanophenylboronic acid pinacol ester | Eosin Y (5) | Et3N (20) | DMF | Green LED | 68 |

Applications in Drug Discovery and Materials Science

The versatility of cyanophenylboronic acid pinacol esters in forming key chemical bonds has made them valuable building blocks in the synthesis of complex molecules for pharmaceuticals and electronic materials.

Drug Discovery: Synthesis of Talazoparib

A notable example of the application of cyanophenylboronic acid pinacol esters in drug discovery is in the synthesis of Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain cancers. A key step in its synthesis involves a Suzuki-Miyaura coupling to introduce the cyanophenyl moiety.

// Nodes "Precursor" [label="Fluorinated Phthalazinone\nPrecursor (with Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="2-Cyanophenylboronic\nacid pinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; "Suzuki_Coupling" [label="Suzuki-Miyaura\nCoupling\n(Pd catalyst, Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Talazoparib" [label="Talazoparib", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Precursor" -> "Suzuki_Coupling" [color="#4285F4"]; "Cyanophenyl-Bpin" -> "Suzuki_Coupling" [color="#4285F4"]; "Suzuki_Coupling" -> "Talazoparib" [color="#34A853"]; } .dot Figure 4: Key Suzuki-Miyaura coupling step in the synthesis of Talazoparib.

Materials Science: Synthesis of OLED Materials

In materials science, cyanophenylboronic acid pinacol esters are utilized in the synthesis of organic light-emitting diode (OLED) materials. The cyano group can act as an electron-withdrawing group, tuning the electronic properties of the resulting conjugated molecules. The Suzuki-Miyaura coupling is a key reaction for building the complex aromatic structures required for efficient charge transport and emission in OLED devices.

// Nodes "Core_Halide" [label="Aromatic Core\n(with Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="Cyanophenylboronic\nacid pinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; "Suzuki_Coupling" [label="Suzuki-Miyaura\nCoupling\n(Pd catalyst, Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "OLED_Material" [label="Conjugated Material\nfor OLEDs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Core_Halide" -> "Suzuki_Coupling" [color="#4285F4"]; "Cyanophenyl-Bpin" -> "Suzuki_Coupling" [color="#4285F4"]; "Suzuki_Coupling" -> "OLED_Material" [color="#34A853"]; } .dot Figure 5: General scheme for the synthesis of OLED materials.

Conclusion

Cyanophenylboronic acid pinacol esters have firmly established themselves as powerful and versatile reagents in organic synthesis. Their stability, coupled with their reactivity in a range of powerful cross-coupling reactions, provides chemists with a reliable tool for the introduction of the cyanophenyl motif. The applications of these building blocks in the synthesis of life-saving drugs and advanced materials underscore their significance and promise for future innovations in science and technology.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is widely employed in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and protocols for the use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block for the introduction of a 4-cyanophenyl group in the synthesis of complex molecules.

This compound, also known as 4-cyanophenylboronic acid pinacol ester, is a stable, crystalline solid that is readily available and easy to handle.[4] Its pinacol ester group offers enhanced stability compared to the corresponding boronic acid, reducing the potential for side reactions like protodeboronation.[5] This reagent is particularly valuable in drug discovery and development for the synthesis of molecules with a terminal nitrile group, a common pharmacophore that can participate in various biological interactions.

Key Reaction Components and Considerations

The success of a Suzuki coupling reaction with this compound is highly dependent on the judicious selection of the reaction components.

-

Catalyst: Palladium complexes are the most common catalysts for Suzuki couplings. The choice of palladium source and ligand is crucial for achieving high yields and good selectivity. Commonly used palladium precursors include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃.

-

Ligand: Phosphine-based ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact the reaction outcome, and screening of different ligands may be necessary for optimizing a specific transformation.

-

Base: A base is required to activate the boronic ester for transmetalation.[2] Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

-

Solvent: The reaction is typically carried out in a variety of organic solvents, often with the addition of water to facilitate the dissolution of the inorganic base. Common solvent systems include toluene/water, dioxane/water, and DME/water.[6]

-

Aryl/Heteroaryl Halide: A wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates can be used as coupling partners. The reactivity of the halide generally follows the order I > Br > Cl.[1]

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of this compound with various aryl and heteroaryl halides under different reaction conditions.

| Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 80 | 12 | 95 | [7] |

| 4'-Iodoacetophenone | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Dioxane | 100 | 16 | 92 | [8] |

| 3,5-Dichloropyridazine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 72 | [6] |

| 4-Bromobenzoyl chloride | Pd₂(dba)₃ (5) | - | K₂CO₃ (2) | Toluene | 110 | 4 | 70 | [9] |

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 85 | 18 | 85 | [7] |

| 2-Chloronicotinic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Toluene/H₂O | 110 | 24 | 65 | [10] |

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of an aryl or heteroaryl halide with this compound.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., DME/H₂O, 4:1 v/v, 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent (10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: General experimental workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Cyanophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester with aryl halides. This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds that are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. 4-Cyanophenylboronic acid pinacol ester is a valuable building block in this reaction due to the stability of the pinacol ester group and the synthetic utility of the cyano functionality, which can be further transformed into other important functional groups. This application note will detail the reaction, provide comparative data for catalyst systems, and offer a step-by-step experimental protocol.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester with an aryl halide is as follows:

Where:

-

NC-Ph-B(pin): 4-Cyanophenylboronic acid pinacol ester

-

Ar-X: Aryl halide (X = I, Br, Cl) or triflate (OTf)

-

Pd catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst and a ligand.

-

Base: Required to activate the boronic ester.

-

Solvent: An appropriate solvent to facilitate the reaction.

-

NC-Ph-Ar: The desired 4-cyanobiaryl product.

Data Presentation: Comparison of Catalytic Systems

The choice of palladium catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. The following tables summarize quantitative data from various sources for the cross-coupling of substrates similar to 4-cyanophenylboronic acid pinacol ester, providing a basis for catalyst system selection.

Table 1: Comparison of Palladium Catalysts and Ligands

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 85 | 12 | 95 |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 2 | 98 |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (1.5) | DavePhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 80 | 16 | 94 |

| 4-Bromoanisole | Phenylboronic acid | Pd/C (10%) (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 90 |

Table 2: Effect of Base and Solvent on Reaction Yield

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 96 |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 80 | 12 | 98 |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 110 | 8 | 95 |

| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | ACN/H₂O | 80 | 16 | 91 |

| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 6 | 94 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester with 4-bromoanisole as a representative aryl halide.

Materials:

-

4-Cyanophenylboronic acid pinacol ester (1.0 mmol, 245.1 mg)

-

4-Bromoanisole (1.2 mmol, 224.5 mg, 150 µL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Toluene (5 mL)

-

Deionized water (1 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask (25 mL)

-

Magnetic stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-cyanophenylboronic acid pinacol ester (245.1 mg), 4-bromoanisole (224.5 mg), palladium(II) acetate (4.5 mg), triphenylphosphine (10.5 mg), and potassium carbonate (276.4 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Workup: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4'-methoxy-4-cyanobiphenyl.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the palladium-catalyzed cross-coupling of 4-cyanophenylboronic acid pinacol ester.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Toluene, ethyl acetate, and hexanes are flammable. Keep away from ignition sources. Use in a well-ventilated area.

-

Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

-

Boronic Esters and Aryl Halides: Handle with care, avoiding inhalation and skin contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester is a highly efficient and versatile method for the synthesis of 4-cyanobiaryl compounds. The selection of an appropriate catalytic system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the reliable and reproducible synthesis of these important molecular scaffolds.

Application Notes and Protocols for the Synthesis of Biaryls using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of carbon-carbon bonds, enabling the efficient construction of these vital structural motifs.[1] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and a favorable safety profile, making it a preferred strategy in both academic and industrial laboratories.

This document provides detailed application notes and experimental protocols for the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, a versatile reagent for introducing the 4-cyanophenyl group in the synthesis of a wide range of biaryl compounds. The pinacol ester of 4-cyanophenylboronic acid offers enhanced stability and ease of handling compared to the corresponding boronic acid.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species, in this case, this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide general procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of aryl bromides.

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4'-cyano-biphenyl derivative.

Protocol 2: Microwave-Assisted Coupling

This protocol is suitable for rapid reaction optimization and can be effective for less reactive aryl chlorides.

Materials:

-

This compound

-

Aryl halide (bromide or chloride)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (0.1 equiv), and 2 M aqueous potassium carbonate (10 equiv).[2]

-

Add N,N-dimethylacetamide as the solvent.[2]

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 150 °C for 20 minutes.[2]

-

After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[2]

Quantitative Data Summary